2-((4-(4-chlorophenyl)thiazol-2-yl)thio)-N-(2,4-dimethoxyphenyl)acetamide
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Overview
Description
2-((4-(4-chlorophenyl)thiazol-2-yl)thio)-N-(2,4-dimethoxyphenyl)acetamide is a synthetic organic compound that belongs to the class of thiazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4-(4-chlorophenyl)thiazol-2-yl)thio)-N-(2,4-dimethoxyphenyl)acetamide typically involves a multi-step process. One common method includes the following steps:
Formation of Thiazole Ring: The thiazole ring is synthesized by reacting 4-chlorobenzaldehyde with thiourea in the presence of a base such as sodium hydroxide.
Thioether Formation: The thiazole derivative is then reacted with 2,4-dimethoxyphenylacetic acid in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC) to form the thioether linkage.
Acetamide Formation: The final step involves the acylation of the thioether intermediate with acetic anhydride to yield the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-((4-(4-chlorophenyl)thiazol-2-yl)thio)-N-(2,4-dimethoxyphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of corresponding amines or alcohols.
Substitution: Formation of substituted thiazole derivatives.
Scientific Research Applications
2-((4-(4-chlorophenyl)thiazol-2-yl)thio)-N-(2,4-dimethoxyphenyl)acetamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antibacterial and antifungal agent.
Pharmaceuticals: The compound is studied for its potential use in drug development, particularly for targeting bacterial infections.
Materials Science: It is explored for its potential use in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-((4-(4-chlorophenyl)thiazol-2-yl)thio)-N-(2,4-dimethoxyphenyl)acetamide involves its interaction with specific molecular targets. In antibacterial applications, it is believed to inhibit the synthesis of bacterial cell walls by targeting key enzymes involved in the process. This leads to the disruption of bacterial growth and replication.
Comparison with Similar Compounds
Similar Compounds
2-((4-(4-chlorophenyl)thiazol-2-yl)thio)-N-(2,4-dimethoxyphenyl)acetamide: shares structural similarities with other thiazole derivatives such as:
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 2,4-dimethoxyphenyl group enhances its potential as a bioactive molecule, making it a valuable compound for further research and development.
Properties
IUPAC Name |
2-[[4-(4-chlorophenyl)-1,3-thiazol-2-yl]sulfanyl]-N-(2,4-dimethoxyphenyl)acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClN2O3S2/c1-24-14-7-8-15(17(9-14)25-2)21-18(23)11-27-19-22-16(10-26-19)12-3-5-13(20)6-4-12/h3-10H,11H2,1-2H3,(H,21,23) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OJJKSKYMCYLTBS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)CSC2=NC(=CS2)C3=CC=C(C=C3)Cl)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClN2O3S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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